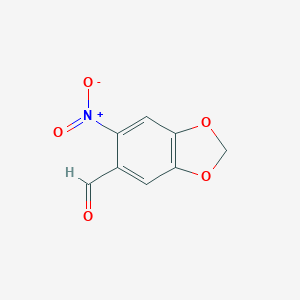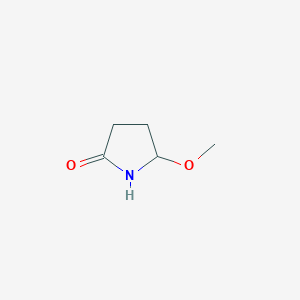![molecular formula C₆H₈O₄ B016399 3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol CAS No. 3868-04-0](/img/structure/B16399.png)
3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol
描述
1,6:3,4-Dianhydro-beta-D-altropyranose is a chemical compound with the molecular formula C6H8O4. It is a type of dianhydro sugar, which means it is derived from a sugar molecule by the removal of two water molecules. This compound is part of the broader class of dianhydro-hexopyranoses, which are known for their unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1,6:3,4-Dianhydro-beta-D-altropyranose can be synthesized through a series of chemical reactions starting from D-altrose. One common method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction typically involves the following steps :
Formation of Triflate Intermediate: D-altrose is first converted to a triflate intermediate using triflic anhydride in the presence of anhydrous pyridine and dichloromethane at low temperatures.
Fluorination: The triflate intermediate is then treated with DAST, leading to the formation of 1,6:3,4-Dianhydro-beta-D-altropyranose through a skeletal rearrangement process.
Industrial Production Methods
While specific industrial production methods for 1,6:3,4-Dianhydro-beta-D-altropyranose are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve optimized reaction conditions, continuous flow reactors, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
1,6:3,4-Dianhydro-beta-D-altropyranose undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Skeletal Rearrangement: The compound is known for undergoing skeletal rearrangement reactions, particularly when treated with fluorinating agents like DAST.
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST) is commonly used for fluorination reactions.
Solvents: Anhydrous dichloromethane and pyridine are frequently used as solvents in these reactions.
Temperature: Reactions are often conducted at low temperatures to control the reactivity and selectivity of the process.
Major Products Formed
The major products formed from the reactions of 1,6:3,4-Dianhydro-beta-D-altropyranose include various fluorinated derivatives and rearranged skeletal structures, depending on the specific reaction conditions and reagents used .
科学研究应用
1,6:3,4-Dianhydro-beta-D-altropyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
作用机制
The mechanism of action of 1,6:3,4-Dianhydro-beta-D-altropyranose involves its ability to undergo skeletal rearrangement and nucleophilic substitution reactions. These reactions are facilitated by the unique structural features of the compound, including the presence of anhydro bridges and reactive functional groups. The molecular targets and pathways involved in these reactions are primarily determined by the specific reagents and conditions used .
相似化合物的比较
1,6:3,4-Dianhydro-beta-D-altropyranose can be compared with other dianhydro-hexopyranoses, such as:
- 1,6:2,3-Dianhydro-beta-D-talopyranose
- 1,6:2,3-Dianhydro-beta-D-mannopyranose
- 1,6:3,4-Dianhydro-beta-D-allopyranose
Uniqueness
The uniqueness of 1,6:3,4-Dianhydro-beta-D-altropyranose lies in its specific skeletal structure and reactivity. Unlike other dianhydro-hexopyranoses, it undergoes distinct skeletal rearrangement reactions, leading to unique fluorinated products and rearranged structures .
属性
IUPAC Name |
3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-3-5-4(10-5)2-1-8-6(3)9-2/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCSJPPJAVCLMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(O3)C(C(O1)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337094 | |
| Record name | 3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol(non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3868-04-0 | |
| Record name | 3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol(non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene](/img/structure/B16327.png)


![13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione](/img/structure/B16331.png)

![4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-2-cyclohexyl-2-hydroxybenzene Acetate](/img/structure/B16343.png)


![4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-1-ol](/img/structure/B16347.png)
